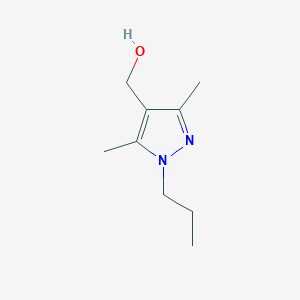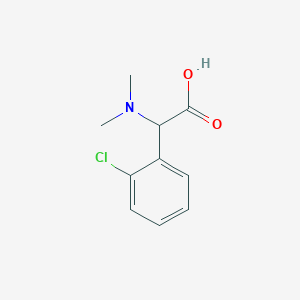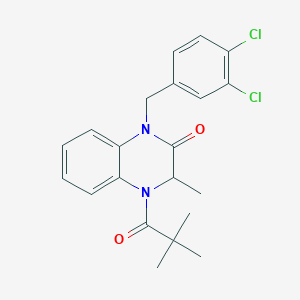
3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid
Übersicht
Beschreibung
3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid (CFPA) is a novel compound that has been used in a variety of scientific research applications. CFPA is a derivative of quinolin-3-ylpropanoic acid (QPA), which is a common building block in organic synthesis. CFPA has shown promise in a variety of fields, including biochemistry, physiology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. In drug discovery, this compound has been used to synthesize a variety of novel compounds, which have shown promise in the treatment of various diseases. In biochemistry, this compound has been used to study the structure and function of enzymes and other proteins, as well as to study the structure and function of nucleic acids. In physiology, this compound has been used to study the effects of drugs on the body, as well as to study the effects of various environmental factors on the body.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid is not fully understood, but it is thought to involve the inhibition of enzymes and other proteins involved in the metabolism of drugs. Additionally, this compound may inhibit the activity of certain enzymes involved in the metabolism of nucleic acids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of certain enzymes involved in the metabolism of nucleic acids. Additionally, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid in laboratory experiments has several advantages. First, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for research. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and other compounds on the body. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, this compound is not very water-soluble, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
The use of 3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid in scientific research is still in its early stages, and there are many potential future directions for its use. For example, this compound could be used to develop new drugs or to improve existing drugs. Additionally, this compound could be used to study the structure and function of enzymes and other proteins, as well as to study the structure and function of nucleic acids. Additionally, this compound could be used to study the effects of drugs on the body, as well as to study the effects of various environmental factors on the body. Finally, this compound could be used to develop new compounds with therapeutic potential, such as anti-inflammatory, anti-cancer, and anti-microbial compounds.
Eigenschaften
IUPAC Name |
3-(2-chloro-6-fluoroquinolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c13-12-7(1-4-11(16)17)5-8-6-9(14)2-3-10(8)15-12/h2-3,5-6H,1,4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOUFBCJRJCQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-](/img/structure/B3033234.png)


![4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B3033238.png)




![1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B3033250.png)


![2-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3033253.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde](/img/structure/B3033254.png)